molecular formula C17H15N3O3 B3001621 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one CAS No. 1798298-98-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one

Cat. No.: B3001621
CAS No.: 1798298-98-2
M. Wt: 309.325
InChI Key: ADGMRPMGOZGZLL-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Antimicrobial, Anticancer, and Antioxidant Activities

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one and its derivatives have been explored in various scientific studies, primarily focusing on their synthesis and applications in antimicrobial, anticancer, and antioxidant activities.

  • Antimicrobial and Anticancer Activities : Compounds with structural similarities have shown promising results in antimicrobial and anticancer evaluations. For instance, certain derivatives exhibited higher antimicrobial activity than standard drugs like cefotaxime and fluconazole. Additionally, these compounds demonstrated significant cytotoxicity against various human cell lines, surpassing the efficacy of known anticancer drugs like doxorubicin in certain instances (Al-Mutairi et al., 2022).

  • Antioxidant Properties : The compound's derivatives have also been recognized for their antioxidant properties. Several studies have synthesized novel compounds that exhibited higher antioxidant activity and showed great potential in protecting DNA from damage induced by external agents (Salem et al., 2015).

Structural Elucidation and Pharmaceutical Potential

Research has also been conducted on the structural elucidation of related compounds and their potential pharmaceutical applications.

  • Structure-Activity Relationship Studies : These studies focus on understanding how modifications in the molecular structure of these compounds affect their biological activity, particularly in the context of anti-HIV agents. Modifications in certain groups have resulted in improved anti-HIV activity (Mizuhara et al., 2012).

  • Design and Synthesis for Specific Applications : The design and synthesis of derivatives of this compound have been geared towards specific applications such as anticonvulsants, apoptosis inducers, and anti-inflammatory agents. These studies highlight the versatility of the compound's core structure in yielding pharmacologically relevant derivatives (Kemnitzer et al., 2009).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(20-6-5-14-13(9-20)8-18-10-19-14)4-2-12-1-3-15-16(7-12)23-11-22-15/h1-4,7-8,10H,5-6,9,11H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGMRPMGOZGZLL-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CN=CN=C21)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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